molecular formula C15H21NO5S B2664143 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine CAS No. 946237-64-5

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine

Cat. No.: B2664143
CAS No.: 946237-64-5
M. Wt: 327.4
InChI Key: TZBNUNYXUPHQND-UHFFFAOYSA-N
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Description

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a piperidine ring via a propyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine can undergo various types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products

Scientific Research Applications

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl linkage provides stability and potential for diverse chemical modifications .

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c17-22(18,16-7-2-1-3-8-16)10-4-9-19-13-5-6-14-15(11-13)21-12-20-14/h5-6,11H,1-4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBNUNYXUPHQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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